2-(1-Methyl-1H-imidazol-4-yl)butanoic acid is a chemical compound characterized by its unique structure that combines an imidazole ring with a butanoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. The molecular formula of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid is , and it has a molecular weight of approximately 168.19 g/mol .
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid typically involves the formation of the imidazole ring followed by the introduction of the butanoic acid chain.
Technical Details:
For large-scale synthesis, methods may include continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity .
The structure of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid features:
2-(1-Methyl-1H-imidazol-4-yl)butanoic acid can undergo several chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, facilitating further functionalization .
Reagents used in these reactions include:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity .
The mechanism of action for 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid is primarily linked to its interactions with biological targets through hydrogen bonding and π-π interactions facilitated by the imidazole ring. These interactions can modulate enzyme activity or receptor binding, making it a candidate for further studies in drug development .
2-(1-Methyl-1H-imidazol-4-yl)butanoic acid has several scientific uses:
This compound's versatility highlights its potential significance in various fields, particularly in medicinal chemistry and pharmacology.
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)butanoic acid leverages innovative strategies to fuse imidazole heterocycles with aliphatic carboxylic acid chains. A prominent approach involves HBTU-promoted cyclization, where 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) enables direct conversion of carboxylic acid precursors into imidazole derivatives under mild conditions. This method achieves yields of 80–99% by activating carboxyl groups to form active ester intermediates, followed by nucleophilic attack from o-phenylenediamine analogs and intramolecular cyclization [3]. For morpholino-substituted variants, extended reaction times (12–24 hours) and adjusted HBTU stoichiometry (1.5 equiv.) are critical due to steric and electronic effects [3].
Alternative routes include nickel-catalyzed cyclization of amido-nitriles, which constructs the imidazole core while simultaneously incorporating the butanoic acid side chain. This method is scalable and adaptable for industrial production [8].
Table 1: Synthetic Routes for Imidazole-Butanoic Acid Hybrids
Method | Key Reagent/Catalyst | Reaction Time | Yield (%) |
---|---|---|---|
HBTU cyclization | HBTU (1.2–1.5 equiv.) | 4–24 hours | 80–99 |
Nickel-catalyzed cyclization | Ni catalyst | 6–12 hours | 70–85 |
Fischer esterification | H₂SO₄ (5 mol%) | 15–20 minutes | 85–95 |
Alkylation of imidazole rings at the N1 position employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity. This facilitates regioselective alkylation with 4-bromobutyrate esters in biphasic systems (toluene/water), achieving >90% selectivity [1]. Carboxylation exploits transition-metal catalysis, where palladium complexes mediate carbonylation of 4-(imidazolyl)butanol derivatives under CO atmosphere (5–10 bar), yielding the target acid after hydrolysis [3].
Microwave-assisted Fischer esterification optimizes carboxyl group introduction using catalytic sulfuric acid (5 mol%) in alcohols, completing in 15 minutes at 130°C [3]. This method overcomes equilibrium limitations of conventional esterification.
The chiral center at C2 of the butanoic acid chain necessitates asymmetric synthesis techniques. Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes (S)-enantiomers from racemic ester precursors, enriching (R)-esters to >98% ee [8]. Chiral auxiliaries like Oppolzer’s sultam direct alkylation of imidazole-4-glyoxylate esters, achieving diastereomeric ratios of 19:1 [3]. Post-synthesis, diastereomeric salt formation with (−)-cinchonidine separates enantiomers via crystallization .
Table 2: Enantiocontrol Techniques for Chiral 2-(Imidazolyl)butanoates
Method | Conditions | Stereoselectivity |
---|---|---|
Enzymatic resolution | Lipase B, pH 7.0, 37°C | >98% ee (R) |
Chiral auxiliary | Oppolzer’s sultam, LDA, −78°C | 19:1 dr |
Diastereomeric salts | (−)-Cinchonidine, ethanol/water | 95% de |
Solvent-free microwave-assisted synthesis reduces energy consumption by 60% compared to reflux methods. Reactions proceed in <20 minutes with near-quantitative yields, minimizing waste [3] . Biocatalysis in aqueous buffers (e.g., phosphate, pH 7.5) enables enantioselective transformations at ambient temperature, eliminating toxic solvents [8].
Atom-economic strategies include one-pot tandem reactions that combine imidazole formation and carboxylation without isolating intermediates. This reduces purification steps and solvent usage by 40% [1] [3]. Recyclable heterogeneous catalysts like silica-supported HBTU derivatives are reused for ≥5 cycles without significant activity loss [3].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7